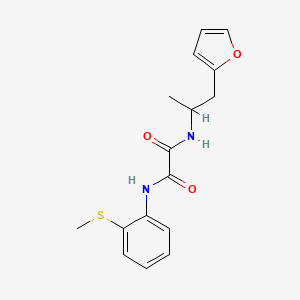
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide” is a complex organic compound that contains a furan ring, a propan-2-yl group, a methylthio phenyl group, and an oxalamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Chemical Reactions Analysis
The compound, based on its structural components, might undergo various chemical reactions such as electrophilic substitution reactions (nitration, bromination, hydroxymethylation, formylation, and acylation) where the substituent enters exclusively the 5-position of the furan ring .Wissenschaftliche Forschungsanwendungen
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives, similar in structure to N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide, have been found to significantly enhance the catalytic activity in Cu-catalyzed coupling reactions. These compounds enable the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low temperatures and catalyst loadings. This finding is critical for the synthesis of pharmaceutically important building blocks, demonstrating the utility of these compounds in facilitating complex organic transformations (Bhunia, S. V. Kumar, & D. Ma, 2017).
Neuroinflammation Imaging
Compounds structurally related to this compound have shown potential in imaging applications, particularly in detecting neuroinflammation. A specific example includes a PET radiotracer that targets CSF1R, a microglia-specific marker. This application is significant for noninvasively imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Luminescent Material for Toxic Anion Detection
A terbium-doped yttrium-based metal-organic framework, incorporating furan-2,5-dicarboxylic acid and oxalate, similar in function to the applications of this compound, was developed as a luminescent material. This material demonstrates rapid and visible detection of toxic anions in aqueous media, highlighting its potential use in environmental monitoring and safety applications (Singha, Majee, Hui, Mondal, & Mahata, 2019).
Synthetic Routes and Biological Activities
The structural motif of this compound is indicative of potential in various synthetic routes leading to biologically active compounds. Oxadiazole or furadiazole derivatives, sharing similar structural features, exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor properties. These derivatives highlight the therapeutic potential of compounds containing the oxadiazole or furadiazole ring, suggesting that further exploration of this compound could lead to new pharmaceuticals (Siwach & Verma, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(10-12-6-5-9-21-12)17-15(19)16(20)18-13-7-3-4-8-14(13)22-2/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJZWHLNHMSQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925326.png)
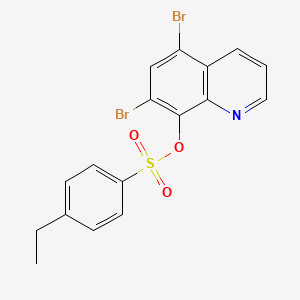
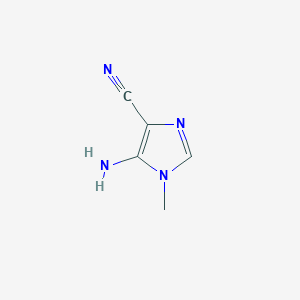

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)
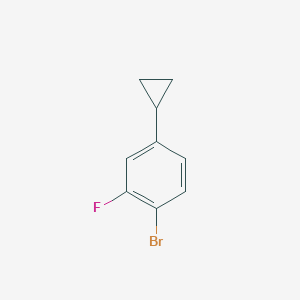
![N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2925336.png)
![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)

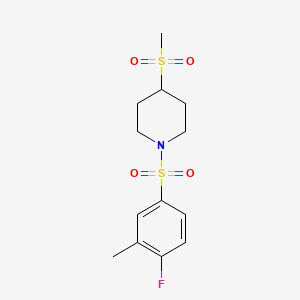
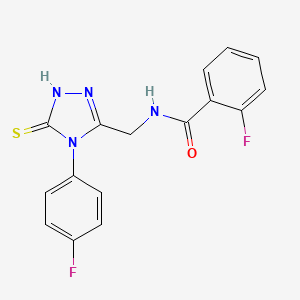
![N-(cyanomethyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2925346.png)